An In-depth Technical Guide to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide
An In-depth Technical Guide to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide
Abstract: This technical guide provides a comprehensive overview of 4-hydroxy-N,N,N-trimethyltryptamine iodide (4-HO-TMT), a quaternary tryptammonium salt of significant interest in psychedelic research and neuropharmacology. We will delve into its chemical structure, molecular properties, synthesis, and pharmacological profile, with a focus on its role as the putative active metabolite of aeruginascin. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.
Introduction and Clarification
4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) is a substituted tryptamine derivative and the dephosphorylated, active form of aeruginascin (4-PO-TMT), a compound found in certain species of psychoactive fungi.[1][2] Its investigation is crucial for understanding the nuanced pharmacology of psychedelic compounds beyond psilocybin.
It is critical to distinguish the "TMT" in this context (which stands for T rim ethylt ryptamine) from the "TMT" acronym for T andem M ass T ags used in quantitative proteomics.[3][4] This guide focuses exclusively on the tryptamine compound.
4-HO-TMT is the active metabolite of aeruginascin, analogous to how psilocin (4-HO-DMT) is the active metabolite of psilocybin.[1][5] The study of 4-HO-TMT iodide, a stable salt form of the compound, provides insights into its structure, synthesis, and receptor binding affinities, which may help to elucidate the unique euphoric experiences reported with aeruginascin-containing mushrooms.[5][6]
Chemical Identity and Physicochemical Properties
The iodide salt of 4-HO-TMT allows for a stable, crystalline solid form suitable for analytical and experimental use.[6][7] Its identity is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), elemental analysis, and single-crystal X-ray diffraction.[6][8] In fact, the crystal structures of 4-HO-TMT iodide and its precursor, 4-AcO-TMT iodide, were the first quaternary tryptammonium salts to be characterized by this high-resolution method.[5][6][8]
Core Chemical Data
The fundamental properties of 4-hydroxy TMT iodide are summarized below, providing a foundational dataset for researchers.
| Property | Value | Source(s) |
| Formal Name | 4-hydroxy-N,N,N-trimethyl-1H-indole-3-ethanaminium, monoiodide | [7][9] |
| Synonym(s) | 4-hydroxy-N,N,N-Trimethyltryptamine, Dephosphorylated aeruginascin | [1][7][9] |
| CAS Number | 2451455-99-3 | [7][9] |
| Molecular Formula | C₁₃H₁₉N₂O • I | [7][9] |
| Molecular Weight | 346.2 g/mol | [7][9] |
| SMILES | C(C)CCC1=CNC2=CC=CC(O)=C21.[I-] | [7][9] |
| InChI Key | QNUXJABHEYPNKW-UHFFFAOYSA-N | [7][9] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% | [7][10] |
Synthesis and Characterization
The synthesis of 4-HO-TMT iodide is a critical process for obtaining pure material for research, as isolating it from natural sources is impractical. The established synthetic route leverages a well-understood precursor, psilacetin (4-AcO-DMT), which is a functional analogue of psilocybin.[5][6]
Rationale for Synthetic Approach
The choice of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) as the starting material is strategic. 4-AcO-DMT is known to be a prodrug to psilocin, readily hydrolyzed in vivo to its active 4-hydroxy form. This chemical precedent suggests that its N,N,N-trimethylated analogue, 4-AcO-TMT, would similarly serve as a convenient prodrug and synthetic intermediate for 4-HO-TMT.[5][6] This two-step approach involves:
-
Quaternization: Methylation of the tertiary amine in 4-AcO-DMT to form the quaternary ammonium salt.
-
Hydrolysis: Removal of the 4-position acetoxy group to expose the hydroxyl group.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway from 4-AcO-DMT to 4-HO-TMT iodide.
Caption: Synthetic pathway for 4-hydroxy TMT iodide.
Experimental Protocol: Synthesis of 4-HO-TMT Iodide
This protocol is adapted from the methodology described by Chadeayne et al. (2020).[5][6][8] It is intended for qualified laboratory personnel with expertise in synthetic organic chemistry.
Step 1: Synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) Iodide
-
Dissolve 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate in a suitable solvent (e.g., tetrahydrofuran).
-
Add an excess of iodomethane (CH₃I). The use of excess iodomethane drives the reaction to completion, ensuring the full conversion of the tertiary amine to the quaternary ammonium salt.
-
Reflux the mixture under an inert atmosphere. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product, 4-AcO-TMT iodide, will precipitate.
-
Collect the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials. This step yielded 53% in the original report.[5]
Step 2: Hydrolysis to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide
-
Suspend the synthesized 4-AcO-TMT iodide in a solution of aqueous acetic acid (e.g., a 5:1 mixture of acetic acid to water).[11] Acetic acid catalyzes the hydrolysis of the ester bond.
-
Reflux the mixture. The hydrolysis reaction cleaves the acetyl group, yielding the desired 4-hydroxy compound.
-
Monitor the reaction for the disappearance of the starting material via TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
Step 3: Purification and Validation
-
Purify the crude 4-HO-TMT iodide by recrystallization from a methanolic or aqueous solution.[6][8] This step is crucial for obtaining high-purity material suitable for analytical and pharmacological testing. The reported yield after this step was 60%.[5]
-
Dry the resulting crystals under a vacuum.
-
Self-Validation: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
Elemental analysis to confirm the empirical formula.
-
Single-crystal X-ray diffraction to determine the definitive three-dimensional structure.[6]
-
Pharmacological Profile
The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A receptor (5-HT₂A). Therefore, characterizing the binding affinity of 4-HO-TMT at this and other serotonin receptors is fundamental to understanding its potential effects.
Serotonergic Receptor Binding
Competitive radioligand binding assays have been used to determine the affinity (Ki) of 4-HO-TMT for several human serotonin receptors. The results indicate that 4-HO-TMT does interact with key serotonergic targets, although with lower affinity than psilocin.[1][6]
| Receptor | 4-HO-TMT Ki (nM) | Psilocin Ki (nM) | Notes |
| 5-HT₁A | >10,000 | 1,280 | Lower affinity than psilocin. |
| 5-HT₂A | 670.0 | 107.2 | Binds to the primary psychedelic target, but with ~6-fold lower affinity than psilocin.[1] |
| 5-HT₂B | 120.0 | 4.6 | Shows notable affinity, comparable to psilocybin.[8] |
| 5-HT₃ | >10,000 | >10,000 | No significant binding, contrary to its structural relative, bufotenidine.[1][6] |
Data sourced from Chadeayne et al. (2020) and other pharmacological studies.[1][6]
The binding at the 5-HT₂A receptor, though weaker than psilocin's, confirms that 4-HO-TMT is active at the principal receptor target for inducing psychedelic effects.[6] Its lack of affinity for the 5-HT₃ receptor was unexpected, as the structurally similar compound bufotenidine is a potent 5-HT₃ agonist.[5] This highlights the subtle structure-activity relationships that govern receptor selectivity.
The Blood-Brain Barrier Question
A significant point of discussion for 4-HO-TMT is its ability to penetrate the central nervous system. As a quaternary ammonium salt, it possesses a permanent positive charge and is generally more hydrophilic, which typically hinders passage across the lipophilic blood-brain barrier (BBB).[8][12]
-
Argument against passage: The chemical properties of quaternary ammonium compounds suggest poor BBB permeability.[12] In vitro studies using an artificial BBB-like membrane showed no ability of 4-HO-TMT to cross.[1]
-
Argument for passage: Some quaternary ammonium compounds, such as methylnaltrexone, have been shown to cross the BBB in humans, possibly via active transport mechanisms.[8] Therefore, psychotropic activity from 4-HO-TMT remains a possibility, although it may be limited.[8]
This uncertainty is a key area for future research. It is possible that 4-HO-TMT exerts its effects through peripheral mechanisms or that a small but significant amount reaches the brain to produce the reported euphoric effects.
Relationships and Broader Context
Understanding 4-HO-TMT requires placing it within the context of related tryptamines.
Caption: Metabolic and structural relationships of 4-HO-TMT.
This diagram illustrates the parallel metabolic activation pathways of psilocybin and aeruginascin. Just as psilocybin is a prodrug for psilocin, aeruginascin is believed to be a prodrug for 4-HO-TMT.[1] The diagram also contrasts 4-HO-TMT with its structural isomer bufotenidine, where the hydroxyl group is at the 5-position of the indole ring, leading to a dramatically different pharmacological profile.
Conclusion and Future Directions
4-hydroxy TMT iodide is a compound of growing importance for understanding the full spectrum of psychedelic pharmacology. Its confirmed chemical structure and established synthetic route provide a solid foundation for further investigation. Key areas for future research include:
-
In Vivo Studies: Elucidating its true BBB permeability and central nervous system activity in animal models.
-
Pharmacokinetics: Characterizing its metabolic fate, distribution, and elimination profile.
-
Human Studies: If deemed safe, carefully controlled human studies could clarify its psychoactive effects and validate the anecdotal reports of euphoria associated with aeruginascin.
This guide has provided a technical foundation for 4-HO-TMT iodide, summarizing its chemical properties, synthesis, and current pharmacological understanding, thereby equipping researchers to explore this fascinating molecule further.
References
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